N-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
This compound belongs to a class of heterocyclic molecules featuring a 1,3,4-thiadiazole core linked to a pyrrolidinone scaffold. Key structural elements include:
- A thiadiazole ring substituted at the 5-position with a [2-(morpholin-4-yl)ethyl]sulfanyl group.
- A pyrrolidinone moiety (5-oxopyrrolidine) at the 2-position of the thiadiazole, further substituted with a phenyl group at the 1-position and a carboxamide group at the 3-position.
Properties
IUPAC Name |
N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S2/c25-16-12-14(13-24(16)15-4-2-1-3-5-15)17(26)20-18-21-22-19(29-18)28-11-8-23-6-9-27-10-7-23/h1-5,14H,6-13H2,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRFMSDMBYOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities, including anticancer and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential based on recent studies.
Structure and Synthesis
The compound features a complex structure that includes a thiadiazole moiety, which has been extensively studied for its biological properties. The synthesis typically involves the reaction of morpholine derivatives with thiadiazole precursors, followed by the formation of the pyrrolidine ring through amide bond formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:
- Cytotoxicity : The compound shows significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated an IC50 value of against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to cell cycle arrest at the G2/M phase .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives are also noteworthy:
- In Vivo Studies : Research has shown that similar compounds exhibit significant protection in maximal electroshock seizure (MES) tests. For example, a related thiadiazole derivative demonstrated protection at a dosage of .
- Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotarod method, confirming that these compounds can provide anticonvulsant effects without significant neurotoxic side effects .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural modifications. Key findings include:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution on C-5 phenyl ring | Enhanced cytotoxicity against cancer cells |
| Morpholine substitution | Improved solubility and bioavailability |
| Amide linkage variations | Altered potency and selectivity towards target cells |
These modifications can lead to increased lipophilicity and improved interaction with biological targets.
Case Studies
- MCF-7 Cell Line Study : A series of 1,3,4-thiadiazole derivatives were tested against MCF-7 cells. The most potent compound exhibited an IC50 value of , significantly outperforming conventional treatments like 5-Fluorouracil .
- Animal Model Testing : In vivo studies demonstrated that certain derivatives provided substantial seizure protection in animal models without causing neurotoxic effects, suggesting a favorable therapeutic index for these compounds .
Scientific Research Applications
Anticonvulsant Activity
Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticonvulsant properties. For instance, several derivatives have been synthesized and tested for their efficacy in seizure models such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) model.
- A study demonstrated that a derivative similar to the compound provided 66.67% protection at 100 mg/kg in the MES test and showed no neurotoxicity .
Anticancer Potential
Thiadiazole derivatives have been explored as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific derivatives have shown promising results against various cancer cell lines, suggesting that modifications to the thiadiazole structure can enhance anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have also been documented. Compounds with this scaffold have been found to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. The presence of specific functional groups can significantly influence biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Morpholine | Enhances solubility and bioavailability |
| Sulfanyl | Increases potency against certain targets |
| Phenyl | Modulates interactions with biological receptors |
Research indicates that substituents on the thiadiazole ring can modify lipophilicity and binding affinity to target proteins, thus enhancing therapeutic effects .
Case Study 1: Anticonvulsant Efficacy
A derivative similar to N-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide was evaluated in an animal model where it exhibited significant anticonvulsant activity with an ED50 of 126.8 mg/kg . The study concluded that compounds with longer aliphatic chains showed increased efficacy.
Case Study 2: Anticancer Activity
Another study focused on a series of thiadiazole derivatives where one compound demonstrated cytotoxic effects against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics . This highlights the potential for developing new anticancer agents based on the thiadiazole scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the 1,3,4-thiadiazole-pyrrolidinone framework but differing in substituents. Key differences and their hypothesized impacts are outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Solubility :
- The morpholine group in the target compound likely improves water solubility compared to the isopropyl () or methyl () substituents .
- The dioxolane group () may confer metabolic resistance due to its cyclic ether structure.
Aryl Group Influence: Phenyl (target compound) vs. 4-fluorophenyl (): Fluorine’s electronegativity could enhance binding to hydrophobic enzyme pockets .
Molecular Weight Trends :
- The target compound’s higher molecular weight (~450) compared to ’s compound (370.4) suggests differences in pharmacokinetic profiles, such as absorption and distribution .
Preparation Methods
Thiadiazole Core Formation
The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazides. A representative protocol involves:
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Reacting thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.
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Cyclization using phosphorus oxychloride (POCl₃) or sulfuric acid to form 2-amino-1,3,4-thiadiazole-5-thiol.
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Step 1 : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) is treated with 2-(morpholin-4-yl)ethyl bromide (1.2 equiv) in anhydrous acetonitrile under nitrogen.
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Step 2 : Triethylamine (2.0 equiv) is added to deprotonate the thiol, facilitating nucleophilic substitution at the bromide.
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Step 3 : Reaction stirred at 60°C for 12 hours, monitored by TLC (ethyl acetate/hexane, 1:1).
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Workup : Solvent evaporated, residue purified via silica gel chromatography (yield: 72–85%).
Key Data :
| Parameter | Value |
|---|---|
| Reactants | 5-Amino-1,3,4-thiadiazole-2-thiol, 2-(Morpholin-4-yl)ethyl bromide |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 72–85% |
Synthesis of Fragment B: 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid
Pyrrolidine Ring Construction
The γ-lactam ring is assembled via intramolecular cyclization of a suitably substituted precursor. A common approach involves:
-
Condensing phenylacetaldehyde with a β-keto ester.
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Subjecting the intermediate to hydrogenation and lactamization.
Example Procedure :
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Step 1 : Phenylacetaldehyde (1.0 equiv) reacts with ethyl 3-oxobutanoate (1.1 equiv) in ethanol with piperidine as a catalyst (3 hours, reflux).
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Step 2 : The resulting enamine is hydrogenated over Pd/C (10% w/w) in methanol (25°C, 6 hours).
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Step 3 : Lactamization via treatment with concentrated HCl (12 hours, reflux), followed by neutralization to isolate 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (yield: 65–78%).
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Agent | HCl |
| Catalyst | Piperidine |
| Hydrogenation | Pd/C, H₂ (1 atm) |
| Yield | 65–78% |
Amide Coupling of Fragments A and B
Carbodiimide-Mediated Coupling
The final step involves conjugating Fragment A and Fragment B using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Step 1 : Fragment A (1.0 equiv) and Fragment B (1.2 equiv) are dissolved in dry dimethylformamide (DMF).
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Step 2 : EDC (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C, and the mixture is stirred at room temperature for 24 hours.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) (yield: 60–70%).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagents | EDC, HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 60–70% |
Alternative Synthetic Routes and Optimization
One-Pot Thiadiazole Functionalization
An alternative approach condenses the synthesis of Fragment A and the coupling step into a single pot:
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5-Amino-1,3,4-thiadiazole-2-thiol is alkylated with 2-(morpholin-4-yl)ethyl bromide in situ.
-
Without isolation, the intermediate is coupled with Fragment B using EDC/HOBt.
Advantages : Reduced purification steps, higher overall yield (75–80%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the amide coupling step, improving yield to 85–90%.
Structural Characterization and Validation
Critical spectroscopic data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.30 (m, 5H, Ph-H), 4.10–3.90 (m, 4H, morpholine-H), 3.60–3.40 (m, 4H, morpholine-H), 2.80–2.60 (m, 2H, CH₂S).
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LC-MS : m/z 502.2 [M+H]⁺.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodology: Multi-step synthesis involving thiadiazole ring formation, sulfanyl group coupling, and pyrrolidone functionalization. Key steps include:
- Thiadiazole core synthesis: Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
- Sulfanyl group introduction: Nucleophilic substitution with 2-(morpholin-4-yl)ethanethiol .
- Pyrrolidone coupling: Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Techniques:
- NMR spectroscopy: Assign thiadiazole protons (δ 8.1–8.3 ppm), morpholine protons (δ 3.5–3.7 ppm), and pyrrolidone carbonyl (δ 170–175 ppm) .
- IR spectroscopy: Confirm amide C=O (1650–1680 cm⁻¹) and thiadiazole C=N (1550–1600 cm⁻¹) .
- X-ray crystallography: Resolve molecular geometry and intermolecular interactions (if crystalline) .
Advanced Research Questions
Q. How can computational methods predict this compound’s biological targets and binding modes?
- Approach:
- Molecular docking: Use AutoDock Vina or Schrödinger Maestro to screen against kinases (e.g., EGFR) or GPCRs, leveraging the morpholine group’s affinity for ATP-binding pockets .
- MD simulations: Assess stability of ligand-receptor complexes (e.g., GROMACS) over 100 ns trajectories .
- Validation: Compare docking scores (<-7.0 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Case Example: If antimicrobial activity varies in analogs:
- SAR analysis: Map substituent effects (e.g., electron-withdrawing groups on thiadiazole enhance activity) .
- Assay standardization: Control for variables like bacterial strain (e.g., S. aureus ATCC 25923), inoculum size, and solvent (DMSO ≤1% v/v) .
- Statistical tools: Apply ANOVA to compare IC₅₀ values across ≥3 independent replicates .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE): Use fractional factorial design to test variables:
- Factors: Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%) .
- Response surface methodology (RSM): Maximize yield while minimizing impurities (e.g., unreacted thiosemicarbazide) .
- Analytical monitoring: TLC (hexane:ethyl acetate 3:1) and LC-MS to track intermediates .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
